molecular formula C19H29PSi2 B14459667 [Bis(trimethylsilyl)methyl](diphenyl)phosphane CAS No. 70530-40-4

[Bis(trimethylsilyl)methyl](diphenyl)phosphane

Katalognummer: B14459667
CAS-Nummer: 70530-40-4
Molekulargewicht: 344.6 g/mol
InChI-Schlüssel: CDAHWVXMBPFJMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(trimethylsilyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a bis(trimethylsilyl)methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for Bis(trimethylsilyl)methylphosphane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl)methylphosphane has several scientific research applications:

Wirkmechanismus

The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in coordination chemistry, where it stabilizes metal centers and facilitates catalytic reactions. The molecular targets and pathways involved include transition metal complexes and catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(trimethylsilyl)methylphosphane is unique due to the presence of the bis(trimethylsilyl)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in catalysis and material science, where these properties can be leveraged to achieve specific reactivity and selectivity.

Eigenschaften

CAS-Nummer

70530-40-4

Molekularformel

C19H29PSi2

Molekulargewicht

344.6 g/mol

IUPAC-Name

bis(trimethylsilyl)methyl-diphenylphosphane

InChI

InChI=1S/C19H29PSi2/c1-21(2,3)19(22(4,5)6)20(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3

InChI-Schlüssel

CDAHWVXMBPFJMZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C([Si](C)(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.